Henry’s Law Constant: 3-MBTCA Is ~3,200-Fold Less Volatile Than Pinonic Acid
3-MBTCA exhibits profoundly lower volatility than its close structural and functional analog pinonic acid, a major α-pinene oxidation product. The Henry’s law solubility constant Hscp at 298.15 K for 3-MBTCA is 1.9×10⁸ mol/(m³ Pa) [1], while the value for pinonic acid, measured in the same compilation from the identical reference study (Isaacman-VanWertz et al., 2016), is 5.9×10⁴ mol/(m³ Pa) [2]. This represents a ~3,220-fold decrease in effective vapor pressure, establishing 3-MBTCA as a truly non-volatile particle-phase tracer. For pinic acid, another common SOA marker, Hscp values are even lower (i.e., more volatile), making 3-MBTCA the least volatile of the α-pinene SOA marker trio.
| Evidence Dimension | Henry's law solubility constant Hscp (volatility surrogate) |
|---|---|
| Target Compound Data | 1.9×10⁸ mol/(m³ Pa) at 298.15 K |
| Comparator Or Baseline | Pinonic acid: 5.9×10⁴ mol/(m³ Pa) at 298.15 K (from the same reference study) |
| Quantified Difference | 3-MBTCA / pinonic acid Hscp ratio ≈ 3,220; i.e., 3-MBTCA is ~3,220-fold less volatile |
| Conditions | Henry’s Law constant compilation (Sander, 2023) sourcing data from Isaacman-VanWertz et al., Environ. Sci. Technol. 50, 9952–9962 (2016); temperature 298.15 K. |
Why This Matters
For procurement as an atmospheric tracer standard, 3-MBTCA’s ultra-low volatility ensures it resides almost exclusively in the condensed phase, eliminating gas-phase losses during sampling and enabling robust tracer-to-SOA mass closure calculations that more volatile tracers cannot support.
- [1] Henry's Law Constants – 3-methyl-1,2,3-butanetricarboxylic acid (CAS 77370-41-3). R. Sander: Compilation of Henry's law constants (version 5.0.0) for water as solvent, Atmos. Chem. Phys., 23, 10901–12440 (2023). Data from Isaacman-VanWertz et al. (2016). View Source
- [2] Henry's Law Constants – pinonic acid (CAS 473-72-3). R. Sander: Compilation of Henry's law constants (version 5.0.0) for water as solvent, Atmos. Chem. Phys., 23, 10901–12440 (2023). Data from Isaacman-VanWertz et al. (2016). View Source
